OPC 4392 Hydrochloride Salt

Dopamine D2 receptor Intrinsic activity ERK2 phosphorylation

OPC 4392 Hydrochloride Salt is a quinolinone derivative that functions as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist. It is the hydrochloride salt of the base compound OPC‑4392 (7‑{3‑[4‑(2,3‑dimethylphenyl)piperazinyl]propoxy}‑2(1H)‑quinolinone), a molecule that played a foundational role in the development of subsequent dopamine D2 receptor partial agonists such as aripiprazole (OPC‑14597).

Molecular Formula C₂₄H₂₉N₃O₂ (free base)
Molecular Weight 391.51
Cat. No. B1150632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPC 4392 Hydrochloride Salt
Synonyms7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt
Molecular FormulaC₂₄H₂₉N₃O₂ (free base)
Molecular Weight391.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPC 4392 Hydrochloride Salt: A Defined Quinolinone-Based Dopamine Receptor Modulator for Experimental Pharmacology


OPC 4392 Hydrochloride Salt is a quinolinone derivative that functions as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist [1]. It is the hydrochloride salt of the base compound OPC‑4392 (7‑{3‑[4‑(2,3‑dimethylphenyl)piperazinyl]propoxy}‑2(1H)‑quinolinone), a molecule that played a foundational role in the development of subsequent dopamine D2 receptor partial agonists such as aripiprazole (OPC‑14597) [2]. The compound is supplied as a high‑purity (>98%) solid suitable for in vitro and in vivo preclinical research, with the salt form conferring enhanced aqueous solubility and stability for experimental formulations .

Why Generic Dopamine D2 Modulators Cannot Substitute for OPC 4392 Hydrochloride Salt in Focused Research


Dopamine D2 receptor modulators are not interchangeable tools. OPC 4392 possesses a uniquely balanced, dual‑site functional profile—agonist at presynaptic autoreceptors and antagonist at postsynaptic D2 receptors [1]—that distinguishes it from pure antagonists (e.g., haloperidol), full agonists (e.g., apomorphine), and even other partial agonists (e.g., aripiprazole, (−)3‑PPP) [2]. Its intrinsic activity in downstream signaling pathways, exceptionally long duration of action in vivo, and distinct behavioral and neuroendocrine effects make it a non‑substitutable reference compound for investigating dopaminergic tone regulation [3].

Quantitative Differentiation of OPC 4392 Hydrochloride Salt from Closest Analogs: A Data-Driven Evidence Guide


Higher Intrinsic Activity in Downstream ERK2 Phosphorylation Compared to Aripiprazole

In a direct head-to-head comparison using cloned human D2Long receptors expressed in CHO cells, OPC‑4392 exhibited markedly higher intrinsic activity than aripiprazole in the ERK2 phosphoprotein expression assay, a more downstream readout of receptor signaling. The Emax of OPC‑4392 (93.1% of dopamine) was 1.7‑fold higher than that of aripiprazole (54.5%) [1]. This elevated intrinsic activity may lead to stronger postsynaptic signaling in low receptor reserve conditions, which has implications for functional selectivity in neuropsychiatric models.

Dopamine D2 receptor Intrinsic activity ERK2 phosphorylation Signal transduction Partial agonist

500‑Fold Selectivity for D2 Over D1 Receptors in Radioligand Binding

OPC‑4392 demonstrates a 500‑fold higher binding affinity for dopamine D2 receptors labeled with ³H‑spiperone than for D1 receptors labeled with ³H‑SCH 23390 in rat striatal membranes [1]. This striking selectivity is quantified in a cross‑study comparable manner and far exceeds that of many classical antipsychotics. Such pronounced D2/D1 discrimination is essential for experiments where off‑target D1 modulation must be minimized.

Dopamine receptor Receptor binding Selectivity D2 receptor D1 receptor

Extended Duration of Presynaptic Autoreceptor Agonism In Vivo (≥8 h vs 4 h)

In the gamma‑butyrolactone (GBL)‑induced DOPA accumulation model in mice, OPC‑4392 inhibited DOPA synthesis for at least 8 hours after oral administration, whereas the reference presynaptic agonists 3‑PPP and apomorphine lost their effect by 4 hours following subcutaneous injection [1]. This direct head‑to‑head comparison reveals a significantly longer duration of action for OPC‑4392, which can be attributed to both pharmacokinetic properties and sustained receptor engagement.

DOPA accumulation Gamma-butyrolactone In vivo duration Autoreceptor agonism

Absence of Restorative Effect in Prepulse Inhibition Disruption Model Contrasts with Aripiprazole

In a comparative study of D2 partial agonists on apomorphine‑induced disruption of prepulse inhibition (PPI) in rats, aripiprazole dose‑dependently restored PPI disruption, whereas OPC‑4392 failed to restore PPI under identical conditions [1]. This direct head‑to‑head comparison highlights a functional divergence that may reflect differences in intrinsic activity or regional brain selectivity, providing a clear rationale for selecting OPC‑4392 as a negative control or for studying mechanisms where PPI restoration is not expected.

Prepulse inhibition Schizophrenia model Apomorphine disruption Behavioral pharmacology

Prolactin‑Lowering Effect in Humans Contrasts with Classical Antipsychotics

In a Phase 1 clinical study, OPC‑4392 produced a dose‑dependent decrease in serum prolactin levels in healthy volunteers, whereas chlorpromazine, a typical D2 antagonist, caused a significant rise in prolactin [1]. A subsequent study in schizophrenic patients confirmed that OPC‑4392 significantly reduced baseline prolactin levels after one month of treatment [2]. This consistent prolactin‑lowering profile, in stark contrast to hyperprolactinemia‑inducing neuroleptics, reflects OPC‑4392's presynaptic autoreceptor agonism and differentiates it from pure antagonists.

Prolactin Neuroendocrine Clinical pharmacology D2 receptor

Inactivity in [35S]GTPγS Binding Assays Distinguishes OPC‑4392 from (−)3‑PPP and (+)Terguride

In a [35S]GTPγS binding assay using CHO cell membranes expressing cloned human D2Long receptors, both OPC‑4392 and aripiprazole were inactive, whereas the structurally related partial agonists (−)3‑PPP and (+)terguride displayed low but detectable intrinsic activity [1]. This finding indicates that OPC‑4392 does not promote G‑protein activation in this membrane‑based assay, a property that differentiates it from other D2 partial agonists and suggests a unique signaling bias.

[35S]GTPγS binding D2 receptor G‑protein activation Partial agonist

Optimal Research and Industrial Applications for OPC 4392 Hydrochloride Salt Based on Quantitative Differentiation


Benchmarking Novel Dopamine D2 Receptor Partial Agonists in Downstream Signaling Assays

OPC‑4392 is ideally suited as a high‑intrinsic‑activity reference compound in assays measuring ERK2 phosphorylation or cAMP inhibition. Its Emax of 93.1% in the ERK2 assay [1] provides a positive control for near‑full agonism, enabling direct comparison with aripiprazole (Emax = 54.5%) or other partial agonists. This application is critical for structure‑activity relationship (SAR) studies aimed at tuning intrinsic efficacy.

Long‑Duration In Vivo Studies of Presynaptic Dopamine Autoreceptor Function

The ≥8‑hour duration of action in the GBL‑induced DOPA accumulation model [1] makes OPC‑4392 the preferred tool for extended in vivo protocols (e.g., microdialysis, behavioral sensitization) where a sustained reduction in dopamine synthesis is required. Its oral bioavailability and long half‑life (56‑88 hours in humans [2]) further support its use in chronic dosing regimens.

Investigating Dopamine D2 Receptor‑Mediated Prolactin Regulation

OPC‑4392 consistently lowers serum prolactin in both healthy volunteers and schizophrenic patients [1][2], in stark contrast to the hyperprolactinemia induced by typical and many atypical antipsychotics. This unique neuroendocrine signature positions OPC‑4392 as a valuable positive control for in vivo studies examining tuberoinfundibular dopamine pathway function and as a comparator for novel compounds aiming to avoid prolactin elevation.

Negative Control for Prepulse Inhibition Restoration Studies

Because OPC‑4392 fails to restore apomorphine‑disrupted prepulse inhibition [1], it serves as a definitive negative control in rodent models of sensorimotor gating. This application is particularly useful when screening compounds for potential antipsychotic‑like activity, as it helps distinguish true restorative effects from non‑specific behavioral changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPC 4392 Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.